N-(2-fluorophenyl)ethanediamide
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Overview
Description
N-(2-fluorophenyl)ethanediamide: is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)ethanediamide typically involves the reaction of 2-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with ammonia to yield the final product. The general reaction scheme is as follows:
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Formation of Intermediate
Reactants: 2-fluoroaniline, ethyl chloroformate
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen) at low temperatures to prevent side reactions.
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
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Formation of this compound
Reactants: Intermediate from step 1, ammonia
Conditions: The reaction is usually performed at room temperature.
Solvent: Methanol or ethanol can be used as solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-fluorophenyl)ethanediamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as pharmaceutical agents. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where the incorporation of fluorine can improve properties like chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which N-(2-fluorophenyl)ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can play a crucial role in enhancing binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)ethanediamide
- N-(2-bromophenyl)ethanediamide
- N-(2-methylphenyl)ethanediamide
Uniqueness
Compared to its analogs, N-(2-fluorophenyl)ethanediamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. These differences can lead to variations in reactivity, stability, and biological activity, making this compound a valuable compound for research and development.
Properties
Molecular Formula |
C8H7FN2O2 |
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Molecular Weight |
182.15 g/mol |
IUPAC Name |
N'-(2-fluorophenyl)oxamide |
InChI |
InChI=1S/C8H7FN2O2/c9-5-3-1-2-4-6(5)11-8(13)7(10)12/h1-4H,(H2,10,12)(H,11,13) |
InChI Key |
OERIKRAITKEXRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)N)F |
Origin of Product |
United States |
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